molecular formula C17H19FN6 B13208138 6-(4-(4-Fluorobenzyl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine

6-(4-(4-Fluorobenzyl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B13208138
M. Wt: 326.4 g/mol
InChI Key: RCHHGRIWCKUHCP-UHFFFAOYSA-N
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Description

6-(4-(4-Fluorobenzyl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a triazolopyridazine core, which is known for its biological activity, and a piperazine moiety, which is often found in pharmacologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-(4-Fluorobenzyl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(4-(4-Fluorobenzyl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives .

Mechanism of Action

Properties

Molecular Formula

C17H19FN6

Molecular Weight

326.4 g/mol

IUPAC Name

6-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine

InChI

InChI=1S/C17H19FN6/c1-13-19-20-16-6-7-17(21-24(13)16)23-10-8-22(9-11-23)12-14-2-4-15(18)5-3-14/h2-7H,8-12H2,1H3

InChI Key

RCHHGRIWCKUHCP-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CCN(CC3)CC4=CC=C(C=C4)F

Origin of Product

United States

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